molecular formula C14H19NO3 B1384836 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid CAS No. 1335220-62-6

4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid

Cat. No.: B1384836
CAS No.: 1335220-62-6
M. Wt: 249.3 g/mol
InChI Key: PDXOUFOUVXIPDL-PHIMTYICSA-N
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Description

4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid is an organic compound with the molecular formula C14H19NO3. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a cis-2,6-dimethylmorpholin-4-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid typically involves the reaction of 4-bromomethyl benzoic acid with cis-2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like n-butanol at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the cis-2,6-dimethylmorpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications and reactivity .

Properties

IUPAC Name

4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXOUFOUVXIPDL-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162559
Record name Benzoic acid, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335220-62-6
Record name Benzoic acid, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335220-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl]-, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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